

Molecular weight of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3,4-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B1612209

[Get Quote](#)

An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid

Abstract: This technical guide provides a comprehensive overview of **2-(3,4-Difluorophenyl)-2-methylpropanoic acid**, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, outlines a plausible synthetic pathway, and presents detailed protocols for its structural elucidation and purity assessment using modern analytical techniques. The methodologies are explained from a first-principles perspective, emphasizing the rationale behind experimental choices to ensure robust and reproducible results. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

Core Molecular Profile

2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a derivative of propanoic acid featuring a gem-dimethyl substitution at the alpha-carbon and a 3,4-difluorophenyl group. The presence of fluorine atoms can significantly modulate the compound's physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

A summary of its key identifiers and computed properties is presented below.

Property	Value	Source
Molecular Formula	$C_{10}H_{10}F_2O_2$	[1]
Molecular Weight	200.18 g/mol	[1] [2]
CAS Number	306761-55-7	[1] [2] [3]
Appearance	White to Off-White Solid (Typical)	[4]
Purity	≥95% (Commercially Available)	[2] [3]
Calculated LogP	2.327	[1]
Polar Surface Area (PSA)	37.30 \AA^2	[1]

Synthesis Pathway: A Mechanistic Approach

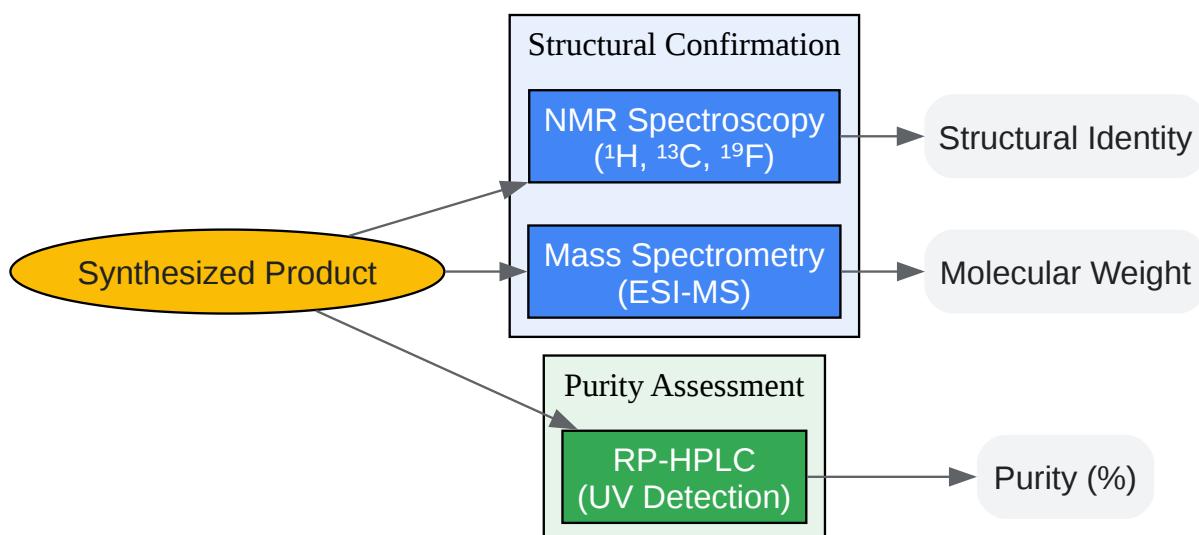
The synthesis of **2-(3,4-difluorophenyl)-2-methylpropanoic acid** can be achieved through a multi-step process starting from commercially available 1,2-difluorobenzene. The proposed pathway leverages a Friedel-Crafts acylation followed by a haloform reaction and subsequent alkylation, which are robust and well-understood transformations in organic synthesis.

The logical flow of this synthetic strategy is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-(3,4-Difluorophenyl)-2-methylpropanoic acid**.

Rationale and Protocol for Synthesis


- Step 1: Friedel-Crafts Acylation: 1,2-Difluorobenzene is acylated with propanoyl chloride using a Lewis acid catalyst like aluminum trichloride (AlCl_3). The reaction regioselectivity is

directed by the fluorine atoms, leading primarily to the formation of 1-(3,4-difluorophenyl)propan-1-one. This is a standard method for creating aryl ketone intermediates.^[5]

- Step 2: α -Methylation: The ketone is then deprotonated at the alpha-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form an enolate. This enolate subsequently acts as a nucleophile, attacking methyl iodide in an S_N2 reaction to yield 1-(3,4-difluorophenyl)-2-methylpropan-1-one.
- Step 3: Haloform Reaction: The resulting methyl ketone is subjected to a haloform reaction using sodium hydroxide and bromine. This classic transformation oxidizes the methyl ketone to a carboxylate and produces bromoform as a byproduct.
- Step 4: Acidification: The final step involves the protonation of the sodium carboxylate salt with a strong acid, such as hydrochloric acid, to yield the desired product, **2-(3,4-difluorophenyl)-2-methylpropanoic acid**, which can then be isolated via extraction and purified by crystallization.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach is required, combining spectroscopy and chromatography.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for analytical characterization of the target compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of its hydrogen, carbon, and fluorine nuclei.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte peaks.
- ^1H NMR Analysis:
 - Expected Signals:
 - A singlet integrating to 6H for the two equivalent methyl groups ($\text{C}(\text{CH}_3)_2$). Expected chemical shift: ~ 1.5 ppm.
 - A multiplet system in the aromatic region (7.0-7.5 ppm) corresponding to the three protons on the difluorophenyl ring. The coupling with adjacent protons and fluorine atoms (^2JHF , ^3JHF) will result in complex splitting patterns.
 - A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), though its position is concentration-dependent and it may exchange with residual water.
- ^{13}C NMR Analysis:
 - Expected Signals: Signals for all 10 carbons are expected. Key signals include the quaternary carbon attached to the phenyl ring (~ 45 ppm), the methyl carbons (~ 25 ppm), the aromatic carbons (115-155 ppm, showing C-F coupling), and the carbonyl carbon of the carboxylic acid (~ 180 ppm).

- ^{19}F NMR Analysis:
 - Rationale: This experiment is crucial for confirming the fluorine substitution pattern.
 - Expected Signals: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, each showing coupling to each other (ortho-coupling) and to adjacent protons.

Protocol: Mass Spectrometry (MS)

Objective: To verify the molecular weight of the compound.

Methodology:

- Technique: Electrospray Ionization (ESI) in negative ion mode is ideal for this acidic compound.
- Sample Preparation: Prepare a dilute solution of the sample (~10-50 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile.
- Data Acquisition: Infuse the sample solution into the ESI source. Scan for the deprotonated molecule $[\text{M}-\text{H}]^-$.
- Expected Result: The primary ion observed should correspond to the calculated mass of the deprotonated molecule ($\text{C}_{10}\text{H}_9\text{F}_2\text{O}_2^-$), which is approximately m/z 199.06. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the compound by separating it from any starting materials, byproducts, or other impurities.[\[6\]](#)[\[7\]](#)

Methodology:

- Chromatographic System:

- Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point due to the moderate polarity of the analyte.
- Mobile Phase: A gradient elution using water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). The TFA is used to acidify the mobile phase, ensuring the carboxylic acid is protonated and well-retained, leading to sharp, symmetrical peaks.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 220-260 nm.
- Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and perform serial dilutions to establish linearity.
- Analysis: Inject a known concentration of the sample. The purity is calculated by dividing the peak area of the main component by the total area of all observed peaks and expressed as a percentage.

Applications in Drug Discovery

Phenylpropanoic acid derivatives are a well-established class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.^[8] The introduction of difluoro-substituents, as seen in the title compound, is a common strategy in modern drug design to enhance metabolic stability and modulate electronic properties for improved target binding.^{[9][10][11]}

This particular scaffold, **2-(3,4-Difluorophenyl)-2-methylpropanoic acid**, can serve two primary roles:

- As a Lead Compound: It can be screened for biological activity itself, for example, as a potential anti-inflammatory or analgesic agent.
- As a Synthetic Intermediate: It serves as a valuable building block for creating more complex molecules. The carboxylic acid handle allows for straightforward amide coupling or

esterification to explore structure-activity relationships (SAR) in a drug discovery program.

[\[12\]](#)[\[13\]](#)

Conclusion

2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a compound with significant potential in the field of pharmaceutical sciences. Its synthesis is achievable through established organic chemistry reactions, and its identity and purity can be rigorously confirmed using a standard suite of analytical techniques including NMR, MS, and HPLC. The detailed protocols and mechanistic rationale provided in this guide offer a robust framework for researchers working with this and structurally related molecules, ensuring high standards of scientific integrity and facilitating further exploration of its utility in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. 2-(3,4-Difluorophenyl)-2-methylpropanoic acid | CymitQuimica [cymitquimica.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low

membrane permeabilizing and gastric lesion-producing activities - PubMed
[pubmed.ncbi.nlm.nih.gov]

- 9. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solution... [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [Molecular weight of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1612209#molecular-weight-of-2-3-4-difluorophenyl-2-methylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com